Cas no 2138183-69-2 (Aziridine, 3-(2,4-difluorophenyl)-2,2-dimethyl-)

Aziridine, 3-(2,4-difluorophenyl)-2,2-dimethyl- structure
2138183-69-2 structure
商品名:Aziridine, 3-(2,4-difluorophenyl)-2,2-dimethyl-
CAS番号:2138183-69-2
MF:C10H11F2N
メガワット:183.1978495121
CID:5259402

Aziridine, 3-(2,4-difluorophenyl)-2,2-dimethyl- 化学的及び物理的性質

名前と識別子

    • Aziridine, 3-(2,4-difluorophenyl)-2,2-dimethyl-
    • インチ: 1S/C10H11F2N/c1-10(2)9(13-10)7-4-3-6(11)5-8(7)12/h3-5,9,13H,1-2H3
    • InChIKey: GPTURGFDYJDRFC-UHFFFAOYSA-N
    • ほほえんだ: N1C(C2=CC=C(F)C=C2F)C1(C)C

Aziridine, 3-(2,4-difluorophenyl)-2,2-dimethyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-372554-2.5g
3-(2,4-difluorophenyl)-2,2-dimethylaziridine
2138183-69-2
2.5g
$4566.0 2023-03-02
Enamine
EN300-372554-5.0g
3-(2,4-difluorophenyl)-2,2-dimethylaziridine
2138183-69-2
5.0g
$6757.0 2023-03-02
Enamine
EN300-372554-1.0g
3-(2,4-difluorophenyl)-2,2-dimethylaziridine
2138183-69-2
1g
$0.0 2023-06-07
Enamine
EN300-372554-10.0g
3-(2,4-difluorophenyl)-2,2-dimethylaziridine
2138183-69-2
10.0g
$10018.0 2023-03-02
Enamine
EN300-372554-0.05g
3-(2,4-difluorophenyl)-2,2-dimethylaziridine
2138183-69-2
0.05g
$1957.0 2023-03-02
Enamine
EN300-372554-0.1g
3-(2,4-difluorophenyl)-2,2-dimethylaziridine
2138183-69-2
0.1g
$2050.0 2023-03-02
Enamine
EN300-372554-0.25g
3-(2,4-difluorophenyl)-2,2-dimethylaziridine
2138183-69-2
0.25g
$2143.0 2023-03-02
Enamine
EN300-372554-0.5g
3-(2,4-difluorophenyl)-2,2-dimethylaziridine
2138183-69-2
0.5g
$2236.0 2023-03-02

Aziridine, 3-(2,4-difluorophenyl)-2,2-dimethyl- 関連文献

Aziridine, 3-(2,4-difluorophenyl)-2,2-dimethyl-に関する追加情報

Aziridine, 3-(2,4-Difluorophenyl)-2,2-Dimethyl-: A Comprehensive Overview

Aziridine, a three-membered ring heterocyclic compound with one nitrogen atom, has been a subject of interest in organic chemistry due to its unique properties and applications. Among various aziridine derivatives, 3-(2,4-difluorophenyl)-2,2-dimethyl-aziridine (CAS No. 2138183-69-2) stands out for its specific structural features and potential uses in diverse fields. This compound is characterized by a substituted aziridine ring with a 3-(2,4-difluorophenyl) group and two methyl substituents at the 2-position of the ring.

The synthesis of 3-(2,4-difluorophenyl)-2,2-dimethyl-aziridine involves several steps that highlight the versatility of aziridine chemistry. Typically, the synthesis begins with the preparation of an appropriate precursor, such as a substituted alkyne or alkene, which undergoes cyclization to form the aziridine ring. The substitution pattern on the aromatic ring (in this case, 2,4-difluorophenyl) plays a crucial role in determining the reactivity and stability of the compound. Recent studies have explored novel synthetic pathways that enhance the efficiency and scalability of aziridine production.

Aziridines are known for their reactivity due to the strained three-membered ring structure. This makes them valuable intermediates in organic synthesis and drug discovery. The presence of electron-withdrawing groups like fluorine atoms on the aromatic ring in 3-(2,4-difluorophenyl)-2,2-dimethyl-aziridine further modulates its electronic properties, making it suitable for various applications. For instance, this compound has been investigated as a potential building block in medicinal chemistry for designing bioactive molecules targeting specific biological pathways.

In recent years, there has been growing interest in understanding the pharmacokinetic and pharmacodynamic properties of aziridine derivatives like 3-(2,4-difluorophenyl)-2,2-dimethyl-aziridine. Studies have shown that these compounds exhibit promising activity in preclinical models for diseases such as cancer and inflammation. The methyl substituents at the 2-position of the aziridine ring contribute to increased lipophilicity and improved bioavailability of the compound.

The application of computational chemistry tools has significantly advanced our understanding of aziridines. Molecular modeling studies have provided insights into the conformational flexibility and binding interactions of 3-(2,4-difluorophenyl)-aziridine derivatives with target proteins. These findings have guided the design of more potent and selective drug candidates.

In addition to its role in drug discovery, aziridines are also being explored in materials science for their potential use as precursors in polymer synthesis or as components in advanced materials. The unique electronic properties of 3-(difluorophenyl)-aziridines make them candidates for applications in optoelectronic devices or sensors.

The environmental impact and sustainability aspects of synthesizing compounds like CAS No. 2138183-69-2 are increasingly being considered by researchers. Green chemistry approaches are being developed to minimize waste and reduce energy consumption during their production processes.

In conclusion, Aziridine, particularly its derivative CAS No. 2138183-69- Azirdine, continues to be a focal point in chemical research due to its versatile properties and wide-ranging applications. As advancements in synthetic methods and computational modeling continue to emerge, this compound is poised to play an even greater role in shaping future innovations across multiple disciplines.

おすすめ記事

推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm